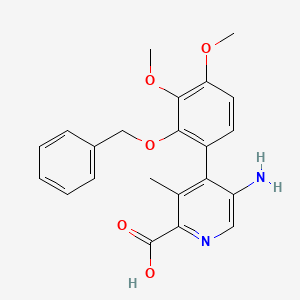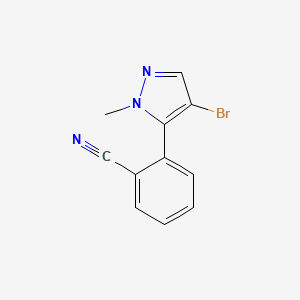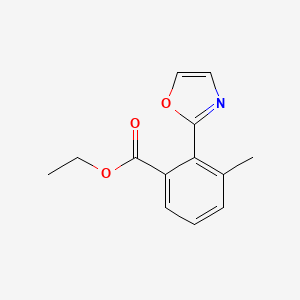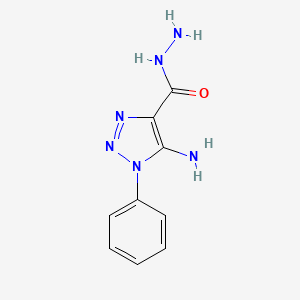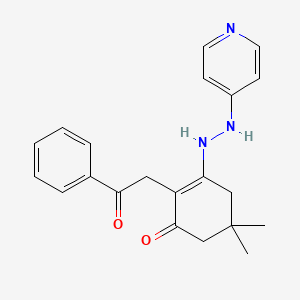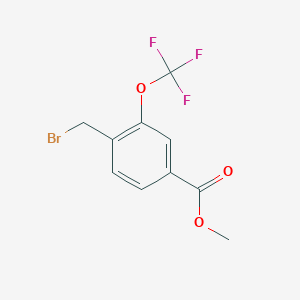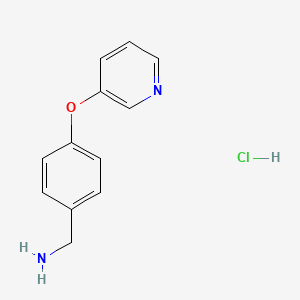![molecular formula C15H13BrN2O B13986038 2-[(2-Bromophenanthridin-6-yl)amino]ethanol CAS No. 38052-86-7](/img/structure/B13986038.png)
2-[(2-Bromophenanthridin-6-yl)amino]ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2-Bromophenanthridin-6-yl)amino]ethanol is a chemical compound with the molecular formula C17H16BrNO It is a derivative of phenanthridine, a nitrogen-containing heterocyclic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Bromophenanthridin-6-yl)amino]ethanol typically involves the bromination of phenanthridine followed by amination and subsequent reaction with ethanol. One common synthetic route is as follows:
Bromination: Phenanthridine is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.
Amination: The brominated phenanthridine is then reacted with an amine, such as ethanolamine, under basic conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Bromophenanthridin-6-yl)amino]ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The bromine atom can be reduced to form a hydrogenated derivative.
Substitution: The bromine atom can be substituted with other functional groups such as alkyl, aryl, or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium methoxide (NaOMe).
Major Products Formed
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of a hydrogenated phenanthridine derivative.
Substitution: Formation of various substituted phenanthridine derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(2-Bromophenanthridin-6-yl)amino]ethanol has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: It is used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-[(2-Bromophenanthridin-6-yl)amino]ethanol involves its interaction with biological macromolecules such as DNA. The compound can intercalate into the DNA structure, disrupting the normal function of the DNA and inhibiting cell division. This makes it a potential candidate for anticancer therapy. The molecular targets and pathways involved include DNA polymerase inhibition and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Phenanthridine: The parent compound, which lacks the bromine and ethanolamine groups.
2-Bromophenanthridine: A brominated derivative without the ethanolamine group.
2-Aminophenanthridine: An aminated derivative without the bromine and ethanol groups.
Uniqueness
2-[(2-Bromophenanthridin-6-yl)amino]ethanol is unique due to the presence of both the bromine atom and the ethanolamine group. This combination imparts specific chemical reactivity and biological activity that is not observed in the similar compounds listed above. The bromine atom enhances the compound’s ability to participate in substitution reactions, while the ethanolamine group provides additional sites for hydrogen bonding and interaction with biological molecules.
Properties
CAS No. |
38052-86-7 |
|---|---|
Molecular Formula |
C15H13BrN2O |
Molecular Weight |
317.18 g/mol |
IUPAC Name |
2-[(2-bromophenanthridin-6-yl)amino]ethanol |
InChI |
InChI=1S/C15H13BrN2O/c16-10-5-6-14-13(9-10)11-3-1-2-4-12(11)15(18-14)17-7-8-19/h1-6,9,19H,7-8H2,(H,17,18) |
InChI Key |
BTIAMWCNOZLNRA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C=CC(=C3)Br)N=C2NCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


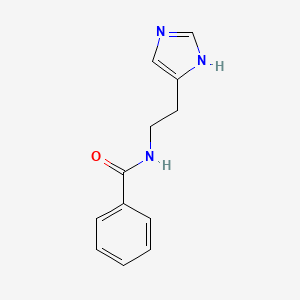
![Methanesulfonamide, N-[4-(aminomethyl)-2-methoxyphenyl]-](/img/structure/B13985970.png)

